molecular formula C18H22BrNO B5709411 N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine

N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine

Cat. No. B5709411
M. Wt: 348.3 g/mol
InChI Key: SIBQPTPZFXIELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine acts as a selective agonist of beta-adrenergic receptors, specifically beta-2 receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events that ultimately result in various physiological effects.
Biochemical and Physiological Effects:
The activation of beta-2 receptors by N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine results in several biochemical and physiological effects. These include increased heart rate and contractility, relaxation of bronchial smooth muscle, and stimulation of glycogenolysis and lipolysis.

Advantages and Limitations for Lab Experiments

The use of N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine in lab experiments has several advantages, including its high selectivity for beta-2 receptors and its well-characterized mechanism of action. However, it also has some limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for research on N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine. These include further studies of its mechanism of action and signaling pathways, as well as investigations into its potential therapeutic applications in various diseases and conditions. Additionally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its potential use in humans.

Synthesis Methods

The synthesis of N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine involves a series of chemical reactions. The starting materials include 2-bromo-4,6-dimethylphenol, benzylamine, and methyl iodide. The reaction proceeds through several steps, including nucleophilic substitution, condensation, and reduction, to yield the final product.

Scientific Research Applications

N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of beta-adrenergic receptors and their signaling pathways. It has also been used in studies of cardiovascular function, metabolic regulation, and respiratory function.

properties

IUPAC Name

N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c1-14-11-15(2)18(17(19)12-14)21-10-9-20(3)13-16-7-5-4-6-8-16/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBQPTPZFXIELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)-N-methylethanamine

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